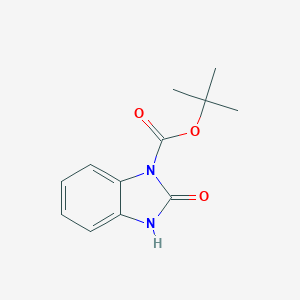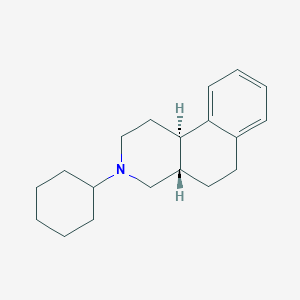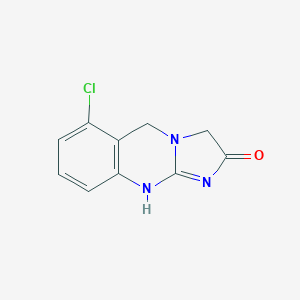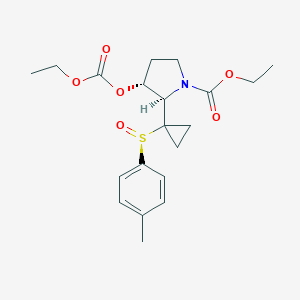
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate, also known as EETPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate may exert its anticancer and antibacterial effects through the inhibition of specific enzymes and proteins involved in cell growth and division.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have suggested that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. However, further research is needed to fully understand the biochemical and physiological effects of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate for lab experiments is its high yield and purity, making it a reliable and consistent compound for research purposes. However, one of the main limitations is the lack of understanding of its mechanism of action, making it difficult to optimize its use in various research applications.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate. One potential direction is to investigate its potential use as a drug candidate for the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in various research applications. Overall, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications and has the potential to be a valuable compound for future research and development.
Métodos De Síntesis
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of ethyl 2-oxo-4-phenylbutyrate, cyclopropylmethyl magnesium bromide, and 4-methylsulfinylphenyl lithium. The resulting product is then treated with pyrrolidine-1-carboxylic acid to yield Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has shown promising results in various scientific research applications. One of the most significant applications is its use as a potential drug candidate for the treatment of cancer. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition, Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate has also been investigated for its potential use as an antibacterial agent. Studies have shown that Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Propiedades
Número CAS |
145568-18-9 |
|---|---|
Nombre del producto |
Ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate |
Fórmula molecular |
C20H27NO6S |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
ethyl (2R,3R)-3-ethoxycarbonyloxy-2-[1-[(R)-(4-methylphenyl)sulfinyl]cyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO6S/c1-4-25-18(22)21-13-10-16(27-19(23)26-5-2)17(21)20(11-12-20)28(24)15-8-6-14(3)7-9-15/h6-9,16-17H,4-5,10-13H2,1-3H3/t16-,17-,28-/m1/s1 |
Clave InChI |
QYQQHGIMEABPGX-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)N1CC[C@H]([C@@H]1C2(CC2)[S@](=O)C3=CC=C(C=C3)C)OC(=O)OCC |
SMILES |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
SMILES canónico |
CCOC(=O)N1CCC(C1C2(CC2)S(=O)C3=CC=C(C=C3)C)OC(=O)OCC |
Sinónimos |
ethyl 3-(ethoxycarbonyloxy)-2-(1-(4-tolylsulfinyl)cyclopropyl)-1-pyrrolidinecarboxylate ethyl ECOTSPEC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



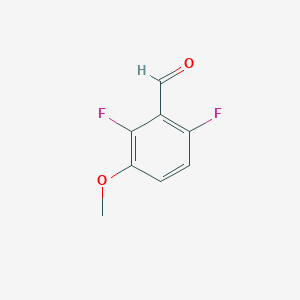
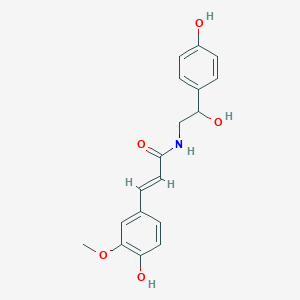
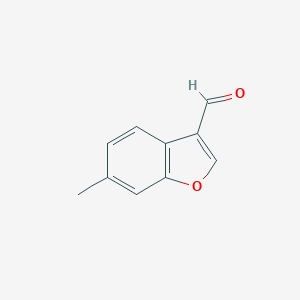
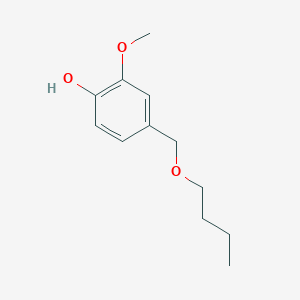
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

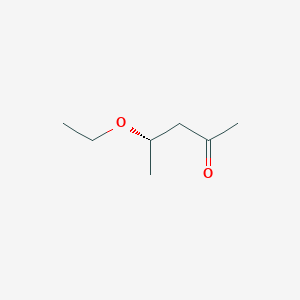
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
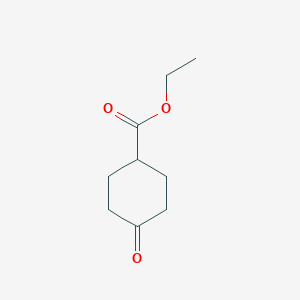
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
